
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a naphthalene ring substituted with two methoxy groups at positions 1 and 4, and a phenyl group attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone typically involves the reaction of 1,4-dimethoxynaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the benzoyl chloride acts as the acylating agent, and the aluminum chloride facilitates the formation of the acylium ion, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic compounds.
Mécanisme D'action
The mechanism of action of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and interaction with biological molecules. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,4-Dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone: Similar structure with a hydroxyl group instead of a phenyl group.
(1,4-Dimethoxynaphthalen-2-yl)(4-methoxyphenyl)methanone: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the naphthalene ring and the presence of a phenyl group attached to the carbonyl carbon. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
137789-68-5 |
|---|---|
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
(1,4-dimethoxynaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H16O3/c1-21-17-12-16(18(20)13-8-4-3-5-9-13)19(22-2)15-11-7-6-10-14(15)17/h3-12H,1-2H3 |
Clé InChI |
NZAYSZKRXFLABJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
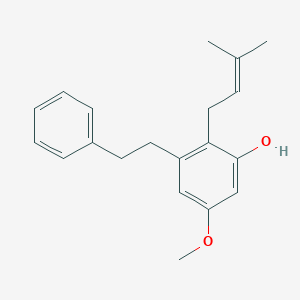
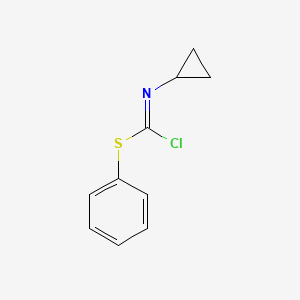

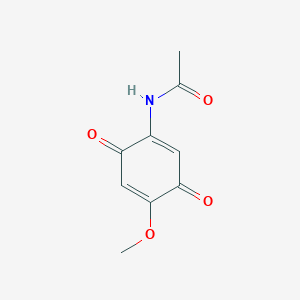
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)



![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
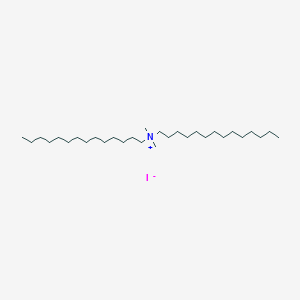
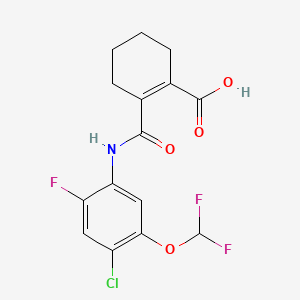
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
